(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
Description
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of the trifluoromethylthio group imparts distinct chemical properties, making it valuable in pharmaceutical and chemical research.
Properties
Molecular Formula |
C10H12F3NOS |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m0/s1 |
InChI Key |
FVGIACXSRZSECZ-HSOSERFQSA-N |
Isomeric SMILES |
CC([C@@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL typically involves the asymmetric reduction of a precursor compound. One common method is the biocatalytic reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This process achieves high enantioselectivity and yield under optimized conditions with isopropanol as a cosolvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar biocatalytic processes, scaled up to meet commercial demands. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system enhances substrate concentration and reaction efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce secondary amines.
Scientific Research Applications
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a crucial intermediate in the synthesis of pharmaceutical agents, particularly those targeting chemokine receptors.
Industry: The compound’s unique properties make it valuable in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar trifluoromethyl functionality, used as a solvent and synthetic intermediate.
α-(Trifluoromethyl)styrene: A versatile intermediate in organic synthesis, known for its applications in C-F bond activation.
1,2,4-Triazole-containing compounds: These compounds share the trifluoromethyl group and are used in drug discovery.
Uniqueness
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL stands out due to its chiral nature and the presence of both amino and trifluoromethylthio groups. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
(1R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL, also known as a chiral amino alcohol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethylthio group enhances its lipophilicity and metabolic stability, which are critical for its pharmacological properties.
The molecular formula of this compound is C10H12F3NOS, with a molar mass of 251.27 g/mol. This compound exhibits two hydrogen bond donors and six hydrogen bond acceptors, indicating a potential for diverse interactions with biological targets.
Biological Activities
Research indicates that this compound has several notable biological activities:
Antimicrobial Activity
Studies have shown that compounds containing the trifluoromethylthio moiety exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) indicating bactericidal activity .
| Compound | MIC (µM) | Activity |
|---|---|---|
| This compound | 12.9 | Bactericidal against MRSA |
| Control Compound | 25.9 | Bacteriostatic |
Anti-inflammatory Potential
In vitro studies have indicated that this compound can modulate inflammatory responses by inhibiting NF-κB activation, a key transcription factor involved in inflammation . The lipophilicity of the trifluoromethylthio group may enhance its ability to penetrate cell membranes and exert these effects.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the interactions with various biological receptors and enzymes may involve hydrogen bonding and hydrophobic interactions due to its unique functional groups.
Case Studies
Recent studies have explored the pharmacodynamics and pharmacokinetics of compounds similar to this compound:
- Study on Antistaphylococcal Activity : A series of compounds with trifluoromethyl substitutions showed enhanced activity against Staphylococcus species, suggesting that the trifluoromethylthio group plays a crucial role in antimicrobial efficacy .
- Anti-inflammatory Effects : Compounds with similar structures were evaluated for their ability to inhibit NF-κB, showing varying degrees of effectiveness depending on substitution patterns on the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
